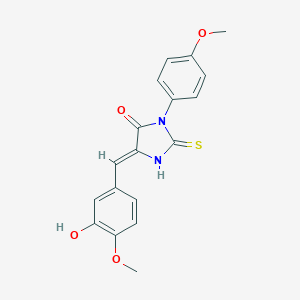![molecular formula C27H20BrClN4O2S B307095 N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide](/img/structure/B307095.png)
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide is a novel chemical compound that has garnered significant attention in scientific research. This compound is a member of the thiadiazole family and has shown promising results in various biological applications.
Mechanism of Action
The mechanism of action of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide involves the inhibition of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, it has been found to exhibit antibacterial and antifungal activity.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide is its broad spectrum of biological activities. It has been found to be effective against various diseases and conditions, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can pose challenges in its formulation and delivery.
Future Directions
There are several future directions for research on N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide. One area of interest is its potential as a therapeutic agent for various inflammatory diseases, such as arthritis and colitis. Another area of research is its potential as an anti-cancer agent, particularly in the treatment of breast and lung cancers. Furthermore, there is a need for further studies on its mechanism of action and its potential side effects.
Synthesis Methods
The synthesis of N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide involves the reaction of 5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazole-3-thiol with 1-naphthylamine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with formaldehyde to yield the final product.
Scientific Research Applications
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide has shown potential in various scientific research applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties.
properties
Product Name |
N-[(5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-1,3,4-thiadiazol-3(2H)-yl)(imino)methyl]-1-naphthamide |
|---|---|
Molecular Formula |
C27H20BrClN4O2S |
Molecular Weight |
579.9 g/mol |
IUPAC Name |
N-[amino-[5-(5-bromo-2-methoxyphenyl)-2-(2-chlorophenyl)-2H-1,3,4-thiadiazol-3-yl]methylidene]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H20BrClN4O2S/c1-35-23-14-13-17(28)15-21(23)25-32-33(26(36-25)20-10-4-5-12-22(20)29)27(30)31-24(34)19-11-6-8-16-7-2-3-9-18(16)19/h2-15,26H,1H3,(H2,30,31,34) |
InChI Key |
GKLVOZXWIOGPIF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C2=NN(C(S2)C3=CC=CC=C3Cl)C(=NC(=O)C4=CC=CC5=CC=CC=C54)N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C2=NN(C(S2)C3=CC=CC=C3Cl)C(=NC(=O)C4=CC=CC5=CC=CC=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



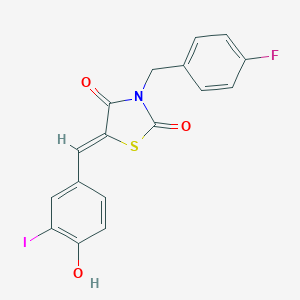

![3-({5-[5-Bromo-2-(carboxymethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B307017.png)
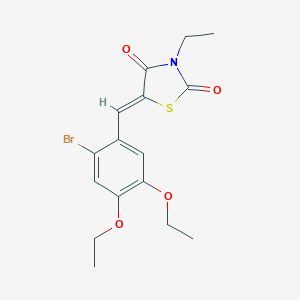
![3-{[5-(2,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307019.png)

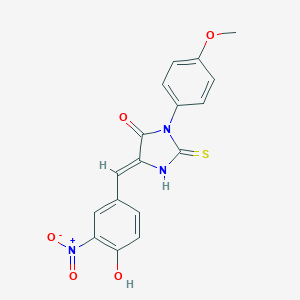
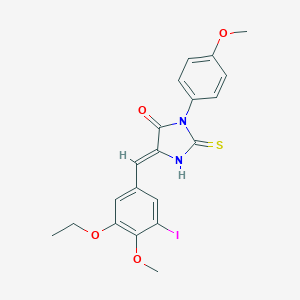
![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)
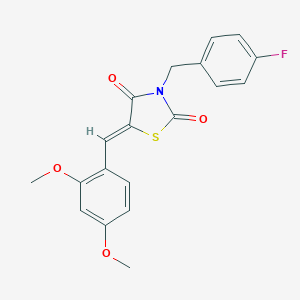
![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B307031.png)
